molecular formula C14H18N2 B1265466 3-(piperidin-4-ylmethyl)-1H-indole CAS No. 3515-49-9

3-(piperidin-4-ylmethyl)-1H-indole

Cat. No. B1265466
CAS RN: 3515-49-9
M. Wt: 214.31 g/mol
InChI Key: HKYWCJOLDLYIOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-(piperidin-4-ylmethyl)-1H-indoles typically involves a multi-step chemical process. Santos et al. (2015) described the synthesis of a series of these compounds using a three-step approach, starting from a hit derived from high-throughput screening against Plasmodium falciparum. Their synthesis highlighted the compound's potential as a novel antimalarial chemotype (Santos et al., 2015). Similarly, Król et al. (2022) detailed the synthesis of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives, showcasing the importance of stereochemistry in the synthesis of such compounds (Król et al., 2022).

Molecular Structure Analysis

The molecular structure of 3-(piperidin-4-ylmethyl)-1H-indoles has been elucidated through various spectroscopic techniques. Shalaby et al. (2014) conducted a detailed study on the stereochemical structure of dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines], providing insights into the molecular conformation and spatial arrangement of these compounds (Shalaby et al., 2014).

Chemical Reactions and Properties

The reactivity and chemical properties of 3-(piperidin-4-ylmethyl)-1H-indoles are influenced by their functional groups and structural framework. For instance, Moriya et al. (1980) explored the preparation and reactions of 3-(aminomethylene)-3H-indoles, demonstrating the versatility of the indole nucleus in undergoing various chemical transformations (Moriya et al., 1980).

Scientific Research Applications

Corrosion Inhibition

3-Amino alkylated indoles, including derivatives of 3-(piperidin-4-ylmethyl)-1H-indole, have been studied for their efficacy as corrosion inhibitors for mild steel in acidic environments. Research conducted by Verma et al. (2016) demonstrated that these compounds exhibit high inhibition efficiency, with the inhibition performance improving with the increasing ring size of the amino group. The study utilized a combination of gravimetric, electrochemical, and surface morphology analyses, alongside quantum chemical calculations and molecular dynamics simulations, to understand the interaction of these inhibitors with mild steel surfaces (Verma et al., 2016).

Rearrangement Reactions in Synthetic Chemistry

Hallett et al. (2000) investigated an unusual DAST-mediated rearrangement reaction involving the indole nucleus, specifically focusing on a compound structurally related to 3-(piperidin-4-ylmethyl)-1H-indole. The reaction's stereo- and regiochemical outcomes were analyzed using stereochemical markers and low-temperature NMR experiments (Hallett et al., 2000).

Future Directions

The future directions for “3-(piperidin-4-ylmethyl)-1H-indole” could involve further optimization towards novel and affordable antimalarial drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(piperidin-4-ylmethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c1-2-4-14-13(3-1)12(10-16-14)9-11-5-7-15-8-6-11/h1-4,10-11,15-16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKYWCJOLDLYIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188645
Record name 1H-Indole, 3-(4-piperidinylmethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(piperidin-4-ylmethyl)-1H-indole

CAS RN

3515-49-9
Record name Indole, 3-(4-piperidylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003515499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole, 3-(4-piperidinylmethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(piperidin-4-ylmethyl)-1H-indole
Reactant of Route 2
3-(piperidin-4-ylmethyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
3-(piperidin-4-ylmethyl)-1H-indole
Reactant of Route 4
3-(piperidin-4-ylmethyl)-1H-indole
Reactant of Route 5
Reactant of Route 5
3-(piperidin-4-ylmethyl)-1H-indole
Reactant of Route 6
3-(piperidin-4-ylmethyl)-1H-indole

Citations

For This Compound
1
Citations
WT Wang, H Qian, JW Wu, XW Chen, JQ Li - Bioorganic & Medicinal …, 2019 - Elsevier
A series of novel alkoxy-piperidine derivatives were synthesized and evaluated for their serotonin reuptake inhibitory and binding affinities for 5-HT 1A /5-HT 7 receptors. In vivo …
Number of citations: 7 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.